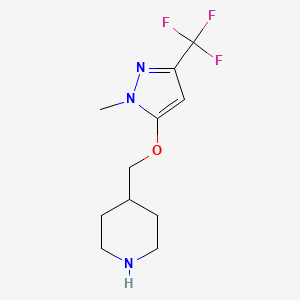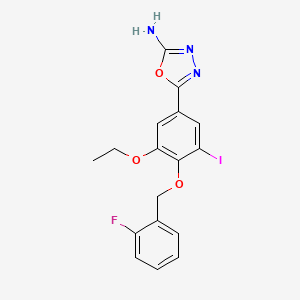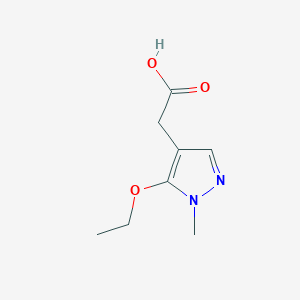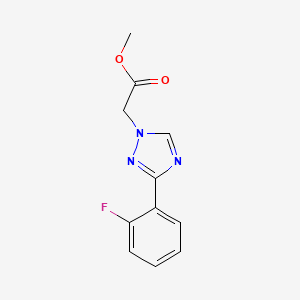
tert-Butyl (isoxazol-3-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (isoxazol-3-ylmethyl)carbamate is a chemical compound that belongs to the family of carbamates and isoxazoles It is characterized by the presence of a tert-butyl group, an isoxazole ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate typically involves the reaction of isoxazole derivatives with tert-butyl carbamate. The reaction conditions often require mild temperatures and the presence of catalysts such as cesium carbonate or tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (isoxazol-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (isoxazol-3-ylmethyl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl (isoxazol-3-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The carbamate group can also form covalent bonds with active sites of enzymes, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl (isoxazol-3-ylmethyl)carbamate include:
- tert-Butyl carbamate
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives
- tert-Butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the isoxazole ring and carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
tert-butyl N-(1,2-oxazol-3-ylmethyl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)10-6-7-4-5-13-11-7/h4-5H,6H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
QUZZNCSIMNTFGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NOC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)
![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)




![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)




